Journal Name:Silicon
Journal ISSN:1876-990X
IF:2.941
Journal Website:http://link.springer.com/journal/12633
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:319
Publishing Cycle:
OA or Not:Not
Cobalt-catalyzed asymmetric reactions of heterobicyclic alkenes with in situ generated organozinc halides†
Silicon ( IF 2.941 ) Pub Date: 2017-12-22 , DOI: 10.1039/C7QO01064H
A general strategy for the asymmetric allylation and benzylation of heterobicyclic alkenes is described by employing in situ generated organozinc halides. This methodology features the application of a co-catalytic system comprising chiral cobalt complex and Lewis acid, which deliver both the asymmetric ring opening products of oxabenzonorbornadienes and the asymmetric addition products of azabenzonorbornadienes, respectively.
Detail
Cobalt-catalyzed radical cyclization of isocyanides forming phenanthridine derivatives†
Silicon ( IF 2.941 ) Pub Date: 2018-09-17 , DOI: 10.1039/C8QO00887F
A neutral cobalt(II) compound Cp*Co(1,2-Ph2PC6H4S) (1, Cp* = Me5C5−) catalyzes the radical cyclization of 2-isocyano-biphenyls with alkyl halides, providing a variety of 6-substituted phenanthridines and phenanthridine-fused polycyclic compounds in good to excellent yields. The mild reaction conditions allow the catalysis to tolerate various alkyl halides for scaled-up syntheses. Polycyclic compounds with a 6-ethylpropanoate group at the C6 position can be hydrolyzed to provide the 6-ethyl substituted N-heterocycles, which exhibit useful emission properties upon protonation.
Detail
Chemistry of 3-hydroxy-2-aryl acrylate: syntheses, mechanisms, and applications
Silicon ( IF 2.941 ) Pub Date: 2020-11-09 , DOI: 10.1039/D0QO01157F
The discovery of the 3-hydroxy-2-aryl acrylate was a significant breakthrough in the field of organic and medicinal chemistry. Due to the presence of both electrophilic and nucleophilic centers, this scaffold acts as a fascinating building block of many bioactive compounds. More importantly, 3-hydroxy-2-aryl acrylate is a vital precursor in the synthesis of natural products and in the development of essential drugs. In this first review, we outline different approaches for preparing 3-hydroxy-2-aryl acrylate with mechanisms and its application in a variety of chemical fields.
Detail
Chemoselective C(α)–C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: a copper-catalyzed aerobic oxidation process with air†
Silicon ( IF 2.941 ) Pub Date: 2017-08-31 , DOI: 10.1039/C7QO00690J
An unprecedented selective C(α)–C(β) bond cleavage of simple saturated aryl ketones was developed. The corresponding α-ketoamides, ubiquitous structural units in a variety of natural products, were constructed from copper-catalyzed aerobic oxidative C–C bond cleavage and amidation of ketones with amines under air. And this reaction featured simple starting materials and a broad substrate scope. Moreover, no obvious limitation was observed in terms of a gram-scale application. In addition, a plausible reaction pathway was proposed based on mechanism studies.
Detail
Cascade reaction involving Diels–Alder cascade: modular synthesis of amino α-pyrones, indolines and anilines†
Silicon ( IF 2.941 ) Pub Date: 2018-11-12 , DOI: 10.1039/C8QO00939B
The Diels–Alder reaction is a famous and useful method for the synthesis of six-membered carbocycles and heterocycles, and the investigation to extend its power draws tremendous interests. Herein, we develop a coupling reaction for the modular synthesis of amino α-pyrones as Diels–Alder reaction precursors, and also establish the Diels–Alder cascade for obtaining indolines and anilines. This protocol features readily available starting materials, broad substrate scope and valuable synthetic utility.
Detail
Concise asymmetric total synthesis of catunaregin†
Silicon ( IF 2.941 ) Pub Date: 2016-06-28 , DOI: 10.1039/C6QO00213G
The asymmetric total synthesis of catunaregin isolated from the Chinese mangrove is described. The synthesis involves an asymmetric syn-selective aldol reaction and the successive ketalization of a furan diol derivative under acidic conditions. This methodology is very concise and highly stereoselective. The asymmetric total synthesis of the optically pure catunaregin was accomplished in 7 steps from a known methyl ester.
Detail
Computational insights into the mechanisms of Au(i)-catalysed intramolecular addition of the hydroxylamine group onto alkynes†
Silicon ( IF 2.941 ) Pub Date: 2017-03-08 , DOI: 10.1039/C7QO00072C
Computational studies were carried out to understand the reaction mechanisms and the origin of the substrate-dependent chemo- and regio-selectivities of the Au(I)-catalysed intramolecular addition of the hydroxylamine group onto alkynes. For the terminal and the phenyl-substituted alkynes, the 5-exo O-attack and the 5-endo N-attack have been proposed and rationalized to be the most favorable pathway, respectively, in the initial cyclization step. In the case of terminal alkyne substrates, the proposed α-oxo gold carbenoid intermediate might not be a key intermediate in the subsequent formation of 3-pyrrolidinone.
Detail
Cobalt-catalyzed direct transformation of aldehydes to esters: the crucial role of an enone as a mediator†
Silicon ( IF 2.941 ) Pub Date: 2019-01-25 , DOI: 10.1039/C8QO01298A
An oxidative esterification of aldehydes with alkanols catalyzed by an in situ generated low-valent cobalt system has been developed using an enone as a mild oxidant. Mechanistic studies revealed that it proceeds through a Co(I)-catalyzed hydrogen-transfer route, wherein the α-vinyl moiety in the bidentate enone functions as a hydride acceptor. Meanwhile, Co(I)-catalyzed formyl C–H activation occurred as a competing reaction leading to aldehyde dimerization. The occurrence of the usually kinetically disfavored hydride transfer step therein was significantly increased in the presence of an enone reacting as a hydride transfer initiator.
Detail
Cocatalyst-controlled divergent cascade cycloaddition reaction of arylalkynols and dioxopyrrolidienes: access to spiroketals and oxa-bridged eight-membered cyclic ethers†
Silicon ( IF 2.941 ) Pub Date: 2020-05-21 , DOI: 10.1039/D0QO00464B
A cocatalyst-controlled divergent cascade cycloaddition reaction was developed for the synthesis of two different complex oxygen-containing heterocyclic compounds from arylalkynols and dioxopyrrolidienes in the presence of Au(I) catalyst. Using two different cocatalysts, Ni(OTf)2 and (rac)-phosphoric acid, two completely different products, spiroketals and oxa-bridged eight-membered cyclic ethers, were precisely constructed with high yields and good stereoselectivities, respectively. These methods feature simple and high efficiency, good chemoselectivity and mild conditions in one-pot.
Detail
Catalytic enantioselective synthesis of indolizino[8,7-b]indole alkaloid derivatives based on the tandem reaction of tertiary enamides†
Silicon ( IF 2.941 ) Pub Date: 2020-12-10 , DOI: 10.1039/D0QO01147A
An exquisite catalytic asymmetric tandem reaction of tertiary enamides catalyzed by a chiral Diph-Pybox/Cu(OTf)2 complex was developed. The method, which comprised an enantioselective intramolecular addition of tertiary enamides to ketonic carbonyls followed by the diastereoselective interception of acyliminium by a tethered indole moiety, enables the expeditious synthesis of indolizino[8,7-b]indole derivatives with high yields, and excellent enantioselectivity and diastereoselectivity.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, PHYSICAL 物理化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
21.60 16 Science Citation Index Expanded Not
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